5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoroaniline group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,4-difluoroaniline with an appropriate indanone derivative under controlled conditions. One common method involves the use of a phase transfer catalyst to facilitate the reaction between 2,4-difluoroaniline and 2,2-dimethyl-2,3-dihydro-1H-inden-1-one . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroaniline group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A simpler analog with similar chemical properties but lacking the indanone structure.
2,5-Difluoroaniline: Another analog with a different substitution pattern on the aniline ring.
Uniqueness
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of the difluoroaniline group and the indanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
918330-28-6 |
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Molecular Formula |
C17H15F2NO |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
5-(2,4-difluoroanilino)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C17H15F2NO/c1-17(2)9-10-7-12(4-5-13(10)16(17)21)20-15-6-3-11(18)8-14(15)19/h3-8,20H,9H2,1-2H3 |
InChI Key |
LKKLJACRAGCPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
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